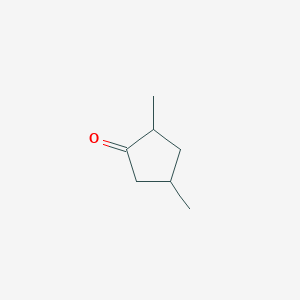

2,4-Dimethylcyclopentanone

概要

説明

2,4-Dimethylcyclopentanone is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentanone, where two methyl groups are attached to the second and fourth carbon atoms of the cyclopentanone ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dimethylcyclopentanone can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. For example, the reaction of cyclopentanone with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent side reactions.

Another method involves the use of Grignard reagents. Cyclopentanone can react with methylmagnesium bromide to form the corresponding alcohol, which can then be dehydrated to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the catalytic hydrogenation of 2,4-dimethylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions to achieve high yields.

化学反応の分析

Aldol Condensation and Cyclization

Reaction Type : Base-catalyzed aldol condensation

Example : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form α,β-unsaturated ketones.

Conditions :

-

Catalyst: 1,8-diazabicycloundec-7-ene (DBU)

-

Solvent: Methanol or isopropanol at 20–30°C

Mechanism :

-

Deprotonation of the aldehyde α-hydrogen.

-

Nucleophilic attack on the carbonyl carbon of 2,4-dimethylcyclopentanone.

-

Dehydration to form conjugated enones.

Applications : Used in synthesizing polycyclic structures for pharmaceuticals .

Enolate Formation and Alkylation

Reaction Type : Enolate generation via strong bases

Conditions :

-

Base: LDA (Lithium Diisopropylamide) or KHMDS

-

Solvent: THF at -78°C

-

Alkylating agents: Alkyl halides or epoxides

Key Reaction :

Yield : 45–85%, depending on R-group steric bulk .

Table 1 : Enolate Alkylation Efficiency

| Alkylating Agent | Yield (%) | Product |

|---|---|---|

| Methyl iodide | 85 | 2-Methyl-4,4-dimethylcyclopentanone |

| Benzyl chloride | 62 | 2-Benzyl-4-methylcyclopentanone |

Catalytic Hydrogenation

Reaction Type : Ketone reduction to alcohol

Conditions :

-

Catalyst: 5–10% Pd/C or Raney Ni

-

Hydrogen pressure: 1–3 atm

-

Solvent: Methanol or ethyl acetate

Example :

Side Reactions : Over-reduction to hydrocarbons is minimal due to steric hindrance from methyl groups .

Baeyer-Villiger Oxidation

Reaction Type : Ketone → Lactone

Conditions :

-

Oxidizing agent: mCPBA (meta-chloroperbenzoic acid)

-

Solvent: Dichloromethane at 0–25°C

Product : Forms a γ-lactone via insertion of an oxygen atom adjacent to the carbonyl:

Limitation : Competing epoxidation of any double bonds may occur if present .

Decarboxylation Reactions

Reaction Type : Thermal or acid-catalyzed decarboxylation

Conditions :

-

Catalyst: Chloroacetic acid

-

Temperature: 120–150°C

Example :

Applications : Key step in synthesizing fragrances and chiral ligands .

Nucleophilic Additions

Reaction Type : Grignard or organolithium additions

Conditions :

-

Reagent: MeMgBr or PhLi

-

Solvent: Ether at 0°C

Product : Tertiary alcohol formation:

Steric Effects : Bulkier reagents (e.g., t-BuLi) show reduced yields (~40%) due to hindered access to the carbonyl .

Photochemical Reactions

Reaction Type : [2+2] Cycloaddition

Conditions : UV light (254 nm) in acetone

Product : Forms dimeric cyclobutane derivatives:

Limitation : Low regioselectivity observed in unsymmetrical systems .

科学的研究の応用

Organic Synthesis

Building Block for Pharmaceuticals

2,4-Dimethylcyclopentanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that generate complex molecules with therapeutic potential. For instance, it has been utilized in the synthesis of gabapentin analogues, which are effective against neurogenic pain.

Synthesis of Chiral Compounds

The compound is also instrumental in producing optically active cyclopentanones, which are important for developing cyclic amino acids used in treating various conditions such as pain and psychiatric disorders . The stereoselective synthesis methods highlight its versatility in generating compounds with specific biological activities.

Material Science

Development of Specialty Chemicals

In material science, this compound is explored for creating new materials with tailored properties. Its unique cyclic structure contributes to the development of specialty chemicals used in diverse applications ranging from fragrances to advanced materials.

Biological Studies

Enzyme-Catalyzed Reactions

Research indicates that this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity allows researchers to explore its interactions within biological systems, providing insights into metabolic processes.

Case Study 1: Synthesis of Gabapentin Analogues

In a study focusing on the synthesis of gabapentin analogues, this compound was employed as a key intermediate. The resulting compounds demonstrated significant efficacy against neurogenic pain and exhibited favorable pharmacokinetic properties. This application underscores the compound's potential in medicinal chemistry.

Case Study 2: Enzymatic Kinetic Resolution

Another significant study explored the enzymatic resolution of racemic mixtures involving this compound. The results indicated that specific enantiomers could be selectively produced for enhanced biological activity, particularly in analgesic applications. This highlights the compound's utility in developing targeted therapies.

作用機序

The mechanism of action of 2,4-dimethylcyclopentanone involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of cyclopentanone derivatives. The pathways involved include the formation of reactive intermediates that can further react to form more stable products.

類似化合物との比較

2,4-Dimethylcyclopentanone can be compared with other similar compounds such as:

Cyclopentanone: The parent compound without methyl groups. It has different reactivity and physical properties.

2-Methylcyclopentanone: A derivative with only one methyl group. It has different steric and electronic effects compared to this compound.

4-Methylcyclopentanone: Another derivative with a single methyl group at a different position, leading to different chemical behavior.

The uniqueness of this compound lies in the presence of two methyl groups, which significantly influence its reactivity and applications.

生物活性

2,4-Dimethylcyclopentanone is a cyclic ketone with the molecular formula . It is a compound of interest in various fields, including organic chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.

This compound is characterized by its unique structure, which includes a cyclopentanone ring with two methyl groups at the 2 and 4 positions. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 143-145 °C |

| Density | 0.894 g/mL at 25 °C |

| Refractive Index | 1.433 |

| Purity | ≥96% (NMR) |

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of propanal with cyclopentanone derivatives. Research indicates that it can also be produced during cellulose liquefaction processes .

Biological Activity

The biological activity of this compound has been investigated in several studies. Here are some notable findings:

- Antimicrobial Activity :

- Cytotoxic Effects :

- Neuroprotective Properties :

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various cyclic ketones, including this compound. The results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cancer therapeutics, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM.

特性

IUPAC Name |

2,4-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJQTRVEZWBIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920662 | |

| Record name | 2,4-Dimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-33-1 | |

| Record name | 2,4-Dimethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283VFU1TGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。